molecular formula C7HCl3N2O2 B565894 2,​3,​4-​Trichloro-​6-​nitrobenzonitrile CAS No. 89692-40-0

2,​3,​4-​Trichloro-​6-​nitrobenzonitrile

Cat. No.: B565894
CAS No.: 89692-40-0
M. Wt: 251.447
InChI Key: CECBZHKBVNVMLS-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7HCl3N2O2. It is a yellow solid that is soluble in solvents such as ethyl acetate and dichloromethane. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trichloro-6-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorobenzoyl chloride with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,3,4-Trichloro-6-nitrobenzonitrile often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichlorobenzonitrile
  • 2,4,6-Trichlorobenzonitrile
  • 2,3,5-Trichlorobenzonitrile

Uniqueness

2,3,4-Trichloro-6-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which confer distinct reactivity and applications. The combination of these groups allows for versatile chemical transformations and makes it a valuable intermediate in various synthetic pathways.

Biological Activity

2,3,4-Trichloro-6-nitrobenzonitrile (CAS No. 89692-40-0) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and implications for further research.

  • Molecular Formula : C7HCl3N2O2
  • Molecular Weight : 251.447 g/mol
  • IUPAC Name : 2,3,4-trichloro-6-nitrobenzonitrile
  • Appearance : Yellow solid, soluble in organic solvents like ethyl acetate and dichloromethane.

The biological activity of 2,3,4-trichloro-6-nitrobenzonitrile is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Antimicrobial Activity : Nitro compounds are known for their ability to induce redox reactions that can be toxic to microorganisms . This property makes 2,3,4-trichloro-6-nitrobenzonitrile a potential candidate for developing new antimicrobial agents.

Biological Activity Overview

The biological activities of 2,3,4-trichloro-6-nitrobenzonitrile can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against various bacteria and fungi due to its nitro group.
AnticancerPotential precursor in synthesizing compounds with anticancer properties.
Enzyme InhibitionTargets specific enzymes involved in metabolic processes.
Agrochemical UseServes as an intermediate in the synthesis of herbicides and pesticides.

Antimicrobial Studies

Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, research indicated that the NO₂ moiety triggers redox reactions within cells, leading to microbial cell death . This suggests that 2,3,4-trichloro-6-nitrobenzonitrile may be effective against pathogens such as H. pylori and M. tuberculosis.

Enzyme Inhibition Studies

In vitro studies have shown that 2,3,4-trichloro-6-nitrobenzonitrile can inhibit specific enzymes involved in critical metabolic pathways. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalytic activity .

Comparison with Related Compounds

The compound's unique structure allows it to exhibit distinct reactivity compared to similar compounds:

CompoundKey FeaturesBiological Activity
2,3-Dichlorobenzonitrile Fewer chlorine substituentsModerate antimicrobial activity
2,4-Dichlorobenzonitrile Different chlorine positioningLimited enzyme inhibition
2,3,5-Trichlorobenzonitrile Similar trichlorinated structureComparable but less potent

Future Research Directions

Given its promising biological activities, further research on 2,3,4-trichloro-6-nitrobenzonitrile is warranted. Potential areas include:

  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into its interaction with biological targets.
  • Clinical Applications : Evaluating its efficacy in clinical settings for antimicrobial and anticancer therapies.

Properties

CAS No.

89692-40-0

Molecular Formula

C7HCl3N2O2

Molecular Weight

251.447

IUPAC Name

2,3,4-trichloro-6-nitrobenzonitrile

InChI

InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H

InChI Key

CECBZHKBVNVMLS-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

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